molecular formula C20H19N5O4S2 B2977402 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 898461-57-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2977402
CAS No.: 898461-57-9
M. Wt: 457.52
InChI Key: CBQCIHFFTIPILQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,3,4-thiadiazole ring via a sulfanyl acetamide bridge. This compound belongs to a class of molecules designed for antimicrobial and enzyme-inhibitory applications, leveraging the benzodioxin group’s metabolic stability and the thiadiazole ring’s capacity for hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c1-12-2-4-13(5-3-12)22-18(27)23-19-24-25-20(31-19)30-11-17(26)21-14-6-7-15-16(10-14)29-9-8-28-15/h2-7,10H,8-9,11H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQCIHFFTIPILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C26H24N4O3S2C_{26}H_{24}N_{4}O_{3}S_{2} and has a molecular weight of 520.6 g/mol. Its structure includes a benzodioxin moiety linked to a thiadiazole ring through an acetamide functional group. The presence of sulfur and nitrogen heteroatoms contributes to its diverse biological activity.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. In studies conducted on related compounds, it was observed that substitution at specific positions on the thiadiazole ring enhances cytotoxicity against cancer cells while sparing normal cells .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against several bacterial strains. Thiadiazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. For example, compounds with electron-withdrawing groups at specific positions demonstrated enhanced antimicrobial efficacy . The structure–activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can significantly influence the antimicrobial potency.

Enzyme Inhibition

The enzyme inhibitory potential of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives has been investigated for their therapeutic applications in diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Compounds derived from this scaffold have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase enzymes . These findings highlight the potential of this compound in managing metabolic disorders and neurodegenerative diseases.

Case Studies

StudyFindings
Kumar et al. (2010)Identified significant cytotoxicity in cancer cell lines with specific thiadiazole substitutions.
Bhole et al. (2010)Demonstrated broad-spectrum growth inhibition against human tumor cells using thiadiazole derivatives.
Shrivastava et al. (2019)Reported enzyme inhibition activity against α-glucosidase and acetylcholinesterase using benzodioxane derivatives.

Comparison with Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

A key analogue, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound series 8a-k), replaces the thiadiazole core with a 1,3,4-oxadiazole. This substitution reduces sulfur content, altering electronic properties and solubility. For instance, oxadiazole derivatives demonstrated potent antibacterial activity (MIC: 2–8 μg/mL against S. aureus and E. coli) with low cytotoxicity (% hemolytic activity: 4–12%) .

Triazole Derivatives

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (ChemSpider ID: 1658789) introduce a 1,2,4-triazole ring. However, this modification may reduce metabolic stability compared to thiadiazoles .

Substituent Variations

Carbamoyl vs. Sulfonamide Groups

The target compound’s [(4-methylphenyl)carbamoyl]amino group contrasts with sulfonamide-containing analogues like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (compound 7l). Sulfonamide derivatives showed broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL) and low hemolytic activity (<10%), attributed to the sulfonyl group’s electronegativity and rigidity . The carbamoyl group in the target compound may offer improved solubility but reduced acidity, affecting membrane penetration .

Aromatic vs. Aliphatic Substituents

Replacing the 4-methylphenyl group with aliphatic chains (e.g., cyclopentylamine in compound 17a ) increases lipophilicity, enhancing blood-brain barrier penetration but risking higher cytotoxicity . For example, cyclopentylamine-substituted analogues exhibited IC₅₀ values of 0.8–1.2 μM against CDK9 but showed 20–30% hemolysis at 50 μM .

Q & A

Q. How should contradictory enzyme inhibition trends between analogs be addressed?

  • Methodological Answer : Re-eassay under standardized conditions (e.g., fixed substrate concentration, pH 7.4). If contradictions persist, conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics or X-ray crystallography to resolve structural interactions .

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